![molecular formula C17H19NO4S B13712028 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid is a sulfonamide derivative of tranexamic acid. This compound is characterized by its unique structure, which includes a naphthalene ring attached to a sulfonyl group, an amino group, and a cyclohexanecarboxylic acid moiety
Vorbereitungsmethoden
The synthesis of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with tranexamic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the transition states of amines and esters in biological processes, leading to enzyme inhibition. The naphthalene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid can be compared with other sulfonamide derivatives, such as:
- 4-((4-Methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid
- 4-((4-Methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic acid
These compounds share similar structural features but differ in the substituents on the aromatic ring
Eigenschaften
Molekularformel |
C17H19NO4S |
---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-(naphthalen-2-ylsulfonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO4S/c19-17(20)13-5-8-15(9-6-13)18-23(21,22)16-10-7-12-3-1-2-4-14(12)11-16/h1-4,7,10-11,13,15,18H,5-6,8-9H2,(H,19,20) |
InChI-Schlüssel |
SDKMKOTUCOGZCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.